

Application Notes and Protocols for the Quantification of TM5275 Sodium in Plasma

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Compound of Interest		
Compound Name:	TM5275 sodium	
Cat. No.:	B10764172	Get Quote

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Introduction

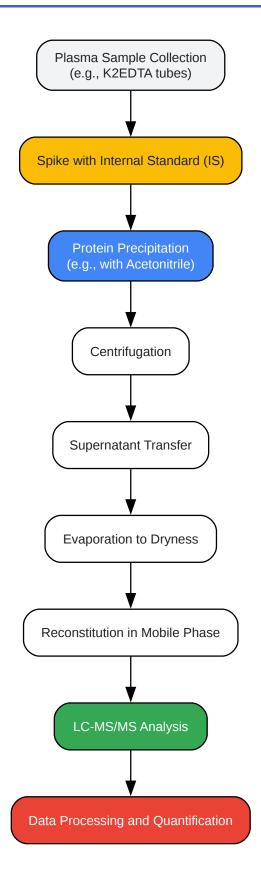
TM5275 is a potent and selective small molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1).[1][2] PAI-1 is a key regulator in the fibrinolytic system, and its inhibition has therapeutic potential in a variety of disorders, including thrombosis, fibrosis, and cancer.[2][3][4] Accurate quantification of TM5275 in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.

This document provides detailed application notes and protocols for the quantification of TM5275 in plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Additionally, it outlines the signaling pathway of TM5275 and the experimental workflow for its analysis.

Signaling Pathway of TM5275

TM5275 primarily functions by inhibiting PAI-1, which in turn modulates the tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) systems. This inhibition leads to increased plasmin generation, enhancing fibrinolysis. Furthermore, PAI-1 has been implicated in various cellular processes beyond fibrinolysis, and its inhibition by TM5275 can affect signaling pathways involved in cell proliferation, migration, and apoptosis, such as the TGF- β and PI3K/AKT pathways.





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- To cite this document: BenchChem. [Application Notes and Protocols for the Quantification of TM5275 Sodium in Plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764172#analytical-methods-for-tm5275-sodium-quantification-in-plasma]

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